molecular formula C17H20N8 B6453006 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549016-06-8

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453006
CAS No.: 2549016-06-8
M. Wt: 336.4 g/mol
InChI Key: FYXBTDHLWFPHJM-UHFFFAOYSA-N
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Description

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a purine core substituted with a piperazine ring, which is further modified with a cyclopropylpyrimidine moiety. Its unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase . This is achieved through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine stands out due to its unique combination of a purine core with a cyclopropylpyrimidine moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-23-11-22-15-16(23)20-10-21-17(15)25-6-4-24(5-7-25)14-8-13(12-2-3-12)18-9-19-14/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXBTDHLWFPHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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